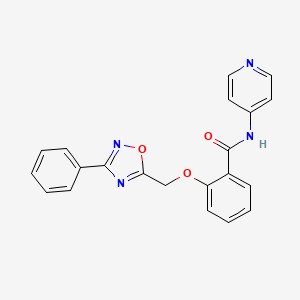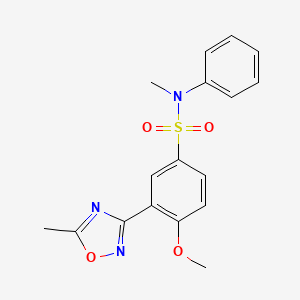![molecular formula C17H20N2O5S B7710367 N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to induce cell cycle arrest, apoptosis, and DNA damage. In addition, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. In infectious diseases, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to have antibacterial and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide in lab experiments is its diverse pharmacological activities. N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields, which makes it a versatile compound for research. In addition, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide in lab experiments is its potential toxicity. N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to have cytotoxic effects on normal cells, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research of N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide. One of the directions is to investigate its potential as a combination therapy in cancer treatment. N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to enhance the activity of other anticancer agents such as doxorubicin and paclitaxel. Another direction is to study its potential as a therapeutic agent in inflammatory diseases such as rheumatoid arthritis. N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to have anti-inflammatory properties, which may make it a promising candidate for the treatment of these diseases. Finally, more studies are needed to investigate the potential toxicity of N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide and its clinical applications.
Synthesemethoden
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide can be synthesized by reacting 2-methoxy-5-nitrobenzenesulfonamide with 2-aminobenzamide in the presence of a reducing agent such as iron powder. The resulting product is then purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to inhibit the growth of several cancer cell lines such as breast cancer, lung cancer, and colon cancer. Inflammation is a common feature of many diseases, and N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In infectious diseases, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to have antibacterial and antiviral activities.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-11-10-18-25(21,22)14-8-9-16(24-2)15(12-14)19-17(20)13-6-4-3-5-7-13/h3-9,12,18H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLKVPOGFXMBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)

